molecular formula C12H18ClN B13574533 Benzyl(cyclobutylmethyl)aminehydrochloride

Benzyl(cyclobutylmethyl)aminehydrochloride

Cat. No.: B13574533
M. Wt: 211.73 g/mol
InChI Key: PMWBEDZYQSQGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(cyclobutylmethyl)aminehydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is known for its unique structure, which includes a benzyl group attached to a cyclobutylmethylamine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(cyclobutylmethyl)aminehydrochloride typically involves the reaction of benzylamine with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves more efficient and scalable processes. These may include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Benzyl(cyclobutylmethyl)aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl(cyclobutylmethyl)aminehydrochloride finds applications in various fields due to its unique properties:

Mechanism of Action

The mechanism of action of Benzyl(cyclobutylmethyl)aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Benzyl(cyclobutylmethyl)aminehydrochloride is unique due to the presence of both benzyl and cyclobutylmethyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogues .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-benzyl-1-cyclobutylmethanamine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H

InChI Key

PMWBEDZYQSQGBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.